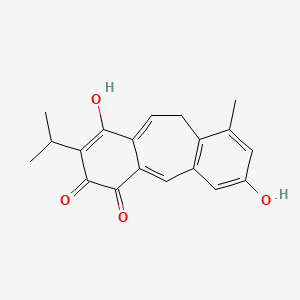

Demethylfruticulin A

説明

Demethylfruticulin A (dfA) is a bioactive diterpene isolated from Salvia procurrens Benth., a plant species within the Lamiaceae family known for its medicinal properties . Structurally, it is characterized by a clerodane-type diterpenoid skeleton, distinguished by the absence of a methyl group compared to its analog, Fruticulin A (fA). dfA has garnered attention for its broad-spectrum biological activities, particularly its antiviral and antiparasitic effects. Studies highlight its potent inhibition of Herpes Simplex Virus type 2 (HSV-2) and significant leishmanicidal activity against Leishmania amazonensis .

特性

分子式 |

C19H18O4 |

|---|---|

分子量 |

310.3 g/mol |

IUPAC名 |

7,14-dihydroxy-12-methyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(11),2,6,8,12,14-hexaene-4,5-dione |

InChI |

InChI=1S/C19H18O4/c1-9(2)16-17(21)14-5-4-13-10(3)6-12(20)7-11(13)8-15(14)18(22)19(16)23/h5-9,20-21H,4H2,1-3H3 |

InChIキー |

DCRQQKPWFBDFPA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1CC=C3C(=C2)C(=O)C(=O)C(=C3O)C(C)C)O |

正規SMILES |

CC1=CC(=CC2=C1CC=C3C(=C2)C(=O)C(=O)C(=C3O)C(C)C)O |

同義語 |

demethyl fruticuline A demethylfruticuline A |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Demethylfruticulin A is part of a group of diterpenes isolated from Salvia procurrens, including 7-Hydroxyfruticulin A (7-OH-fA) , Fruticulin A (fA) , Procurrenin A (pA) , and Procurrenin B (pB) . Below is a detailed comparison of their structural, pharmacological, and mechanistic properties:

Antiviral Activity Against HSV-2

A direct virucidal assay in Vero E6 cells demonstrated dose-dependent inhibition of HSV-2 by these compounds (Table 1) :

| Compound | Inhibition at 5 µM (%) | Inhibition at 12.5 µM (%) | Inhibition at 25 µM (%) | Inhibition at 50 µM (%) |

|---|---|---|---|---|

| 7-Hydroxyfruticulin A | 35.39 ± 1.23 | 62.07 ± 0.98 | 74.64 ± 1.75 | — |

| Demethylfruticulin A | 18.75 ± 0.80 | 48.87 ± 2.10 | 85.43 ± 1.66 | 93.75 ± 3.02 |

| Fruticulin A | — | 52.50 ± 1.61 | 100.00 ± 4.97 | — |

- Key Findings :

- Fruticulin A (fA) exhibited the highest potency, achieving complete viral inhibition (100%) at 25 µM .

- Demethylfruticulin A (dfA) showed delayed but robust activity, reaching 93.75% inhibition at 50 µM, suggesting a broader effective concentration range .

- 7-OH-fA displayed moderate activity, indicating that hydroxylation may reduce efficacy compared to demethylation or structural analogs like fA .

Leishmanicidal Activity Against L. amazonensis

All four diterpenes demonstrated significant activity against promastigote and amastigote forms of L. amazonensis, with distinct IC50 values and mechanistic effects (Table 2) :

| Compound | IC50 (µM) | Membrane Integrity Loss (%) | ROS Increase (%) | Mitochondrial Depolarization (%) |

|---|---|---|---|---|

| Fruticulin A | 13.7 | 52 | ~100 | 48 |

| Demethylfruticulin A | 12.7 | 47 | ~100 | 56 |

| Procurrenin A | 4.8 | 40 | ~100 | 60 |

| Procurrenin B | 16.26 | 43 | ~100 | 74 |

- Key Findings :

- Procurrenin A (pA) exhibited the strongest leishmanicidal activity (IC50 = 4.8 µM), outperforming dfA (12.7 µM) and fA (13.7 µM) .

- dfA induced higher mitochondrial depolarization (56%) compared to fA (48%), suggesting enhanced disruption of parasite energy metabolism .

- All compounds triggered near-complete ROS generation (~100%), a critical factor in parasite oxidative stress and death .

Structural and Mechanistic Insights

- Procurrenins A/B are novel compounds with uncharacterized structural modifications that may explain their superior leishmanicidal activity .

Mechanistic Overlaps and Distinctions :

- All diterpenes induce ROS, but dfA and pA show stronger mitochondrial depolarization, linking this effect to their higher antiparasitic efficacy .

- Virucidal activity correlates with structural features: fA’s complete inhibition of HSV-2 at 25 µM suggests unique interactions with viral entry or replication machinery .

Q & A

Basic Research Questions

Q. What are the primary biological activities of Demethylfruticulin A, and how are they experimentally validated?

- Demethylfruticulin A (DFA) exhibits dose-dependent antiviral activity against Herpes Simplex Virus type 2 (HSV-2) in vitro. Experimental validation involves virucidal assays using the Vero E6 cell line, with cell viability assessed via AlamarBlue. Activity is quantified through inhibition percentages at varying concentrations (e.g., 18.75% at 5 µM, 93.75% at 50 µM) .

- Methodology : Use direct virucidal assays with positive controls (e.g., Aciclovir) and ANOVA for statistical validation. Ensure cell viability >80% to confirm non-cytotoxic effects .

Q. How is Demethylfruticulin A isolated and characterized from its natural source?

- DFA is isolated from Salvia procurrens (Lamiaceae family) via chromatographic techniques. Structural characterization employs nuclear magnetic resonance (NMR) and mass spectrometry (MS). Purity is confirmed using high-performance liquid chromatography (HPLC) .

- Methodology : Follow standardized protocols for diterpene isolation, including solvent partitioning and column chromatography. Validate purity thresholds (e.g., ≥95%) before biological testing .

Q. What in vitro models are suitable for initial screening of Demethylfruticulin A’s bioactivity?

- Vero E6 cells are commonly used for antiviral screening. Cell viability assays (e.g., AlamarBlue, MTT) precede virucidal activity tests. Dose-response curves (5–50 µM) are generated to determine EC50 values .

- Methodology : Optimize cell culture conditions (e.g., CO₂ levels, media composition) and include triplicate runs to minimize variability. Use IC₅₀ calculations for comparative analysis with known antivirals .

Advanced Research Questions

Q. What molecular mechanisms underlie Demethylfruticulin A’s antiviral activity, and how can they be elucidated?

- Hypothesized mechanisms include viral entry inhibition or replication interference. Mechanistic studies require:

- Time-of-addition assays to identify the viral lifecycle stage targeted.

- Western blotting/qPCR to quantify viral protein/DNA synthesis post-DFA treatment.

- Molecular docking to predict interactions with viral enzymes (e.g., HSV-2 DNA polymerase) .

- Data Interpretation : Compare results with structural analogs (e.g., Fruticulin A) to identify functional groups critical for activity .

Q. How can researchers resolve contradictions in reported efficacy of Demethylfruticulin A across studies?

- Discrepancies may arise from variations in:

- Compound purity : Validate via HPLC and NMR.

- Assay conditions : Standardize cell lines, viral titers, and incubation times.

- Statistical power : Use larger sample sizes and meta-analyses to consolidate findings .

Q. What are the challenges in designing pharmacokinetic studies for Demethylfruticulin A?

- Key challenges include:

- Low solubility : Use solubilizing agents (e.g., DMSO) or nanoformulations.

- Metabolic stability : Conduct liver microsome assays to identify metabolic pathways.

- Bioavailability : Pair in vitro data with in vivo models (e.g., murine HSV-2 infection) to assess absorption and distribution .

- Documentation : Follow pharmaceutical research guidelines for preclinical data reporting, including detailed materials/methods and conflict-of-interest statements .

Methodological Guidance

Q. How should researchers conduct a systematic review of Demethylfruticulin A’s pharmacological potential?

- Steps :

Define inclusion/exclusion criteria (e.g., peer-reviewed studies, in vitro/in vivo data).

Use databases (PubMed, SciFinder) with keywords: "Demethylfruticulin A," "Salvia procurrens," "antiviral diterpenes."

Apply GRADE methodology to assess evidence quality and risk of bias .

- Output : Tabulate efficacy data (e.g., IC₅₀, selectivity indices) and highlight gaps (e.g., lack of clinical trials) .

Q. What experimental controls are critical for ensuring reproducibility in Demethylfruticulin A studies?

- Essential controls :

- Negative controls : Untreated cells and solvent-only groups.

- Positive controls : Standard antivirals (e.g., Aciclovir for HSV-2).

- Technical replicates : Minimum triplicate runs per concentration .

- Reporting : Adhere to journal guidelines (e.g., Pharmaceutical Research) for materials/methods detail, including instrument precision and statistical thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。